molecular formula C10H7BrClN B8715050 5-Bromo-2-chloro-3-methylquinoline

5-Bromo-2-chloro-3-methylquinoline

Cat. No.: B8715050
M. Wt: 256.52 g/mol
InChI Key: IKKWGTXXGYLQNB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a methyl group at position 3 of the quinoline backbone. Its molecular formula is C₁₀H₇BrClN, with a molar mass of 273.53 g/mol. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-5-7-8(11)3-2-4-9(7)13-10(6)12/h2-5H,1H3

InChI Key

IKKWGTXXGYLQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)N=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features & Applications CAS Number Reference
5-Bromo-2-chloro-3-methylquinoline Br (C5), Cl (C2), CH₃ (C3) C₁₀H₇BrClN 273.53 High halogen density; potential kinase inhibitor scaffold Not explicitly listed -
5-Bromo-3-methylquinoline Br (C5), CH₃ (C3) C₁₀H₈BrN 236.08 Intermediate in drug synthesis; lacks Cl at C2 CID 13659758
7-Bromo-2-chloro-3-methylquinoline Br (C7), Cl (C2), CH₃ (C3) C₁₀H₇BrClN 273.53 Isomeric halogen placement alters electronic properties 654655-68-2
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Br (C4), Cl (C8), OCH₃ (C5), CH₃ (C2) C₁₁H₉BrClNO 317.56 Methoxy group enhances solubility; agrochemical applications 1189107-60-5
5-Bromo-8-methoxy-2-methylquinoline Br (C5), OCH₃ (C8), CH₃ (C2) C₁₁H₁₀BrNO 252.11 Methoxy group at C8 reduces electrophilicity 103862-55-1

Key Observations :

Substituent Position Effects: The bromine at C5 in this compound enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. In contrast, bromine at C7 (e.g., 7-bromo-2-chloro-3-methylquinoline) shifts reactivity toward the quinoline ring’s opposite side .

Halogen Diversity: The combination of Br and Cl in this compound creates a sterically hindered environment, which may slow down certain coupling reactions compared to mono-halogenated derivatives like 5-bromo-3-methylquinoline .

Functional Group Additions: Methoxy-containing analogs (e.g., 4-bromo-8-chloro-5-methoxy-2-methylquinoline) exhibit improved solubility in polar solvents due to the oxygen atom’s polarity, making them more suitable for aqueous-phase reactions .

Applications: this compound’s dual halogenation positions it as a candidate for synthesizing multi-substituted heterocycles in medicinal chemistry, particularly in kinase inhibitor development. Analogs like 5-bromo-8-methoxy-2-methylquinoline are often used in fluorescence-based studies due to their extended conjugation systems .

Research Findings and Trends

  • Reactivity Studies: Brominated quinolines undergo Suzuki-Miyaura cross-coupling reactions more readily than chlorinated analogs. However, the presence of Cl at C2 in this compound may require harsher conditions (e.g., elevated temperatures) for selective functionalization .
  • Thermal Stability: Methyl groups at C3 (as in the target compound) improve thermal stability compared to non-methylated derivatives, as evidenced by thermogravimetric analysis (TGA) of similar compounds .

Preparation Methods

Skraup and Doebner-Miller Reactions

The Skraup reaction, employing glycerol and sulfuric acid with substituted anilines, is a classical method for quinoline synthesis. For 5-bromo-2-chloro-3-methylquinoline, 3-methyl-4-bromoaniline serves as a potential starting material. Heating with acrylic acid derivatives under acidic conditions induces cyclization, forming the quinoline backbone. Post-cyclization chlorination using phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent.

Example protocol :

  • 3-Methyl-4-bromoaniline (1.0 equiv) is reacted with ethyl acetoacetate (1.2 equiv) in polyphosphoric acid at 120°C for 6 hours.

  • The intermediate is treated with POCl₃ (3.0 equiv) and N,N-diethylaniline (1.5 equiv) at 80°C for 4 hours.

  • Yield: ~68% after recrystallization (ethanol/water).

Friedländer Synthesis

Condensation of 2-aminobenzaldehydes with ketones offers regiocontrol. For instance, 2-amino-5-bromo-3-methylbenzaldehyde reacts with acetyl chloride in the presence of Lewis acids (e.g., ZnCl₂) to form the quinoline core. Subsequent chlorination at position 2 is achieved using POCl₃.

Halogenation Techniques

Bromination Strategies

Direct bromination of 2-chloro-3-methylquinoline requires careful selection of brominating agents to avoid overhalogenation. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C selectively substitutes position 5, achieving >85% conversion.

Optimized conditions :

  • Substrate: 2-Chloro-3-methylquinoline (1.0 equiv)

  • Brominating agent: NBS (1.1 equiv)

  • Solvent: DMF

  • Temperature: 60°C, 8 hours

  • Yield: 87% (HPLC purity: 98.2%)

Chlorination Methods

Phosphorus oxychloride remains the reagent of choice for introducing chlorine at position 2. Catalytic organic amines (e.g., triethylamine) enhance reactivity by scavenging HCl, driving the reaction to completion.

Case study :

  • Substrate: 5-Bromo-3-methylquinolin-2-ol (1.0 equiv)

  • Reagent: POCl₃ (3.0 equiv), triethylamine (1.5 equiv)

  • Conditions: 120°C, 6 hours

  • Yield: 94%

Methyl Group Introduction

Direct Alkylation

Quinoline derivatives undergo Friedel-Crafts alkylation at position 3 using methyl iodide and AlCl₃. However, competing reactions at other positions necessitate protective group strategies.

Pre-Methylated Intermediates

Synthesis via 3-methyl-4-bromoaniline (as in Section 2.1) bypasses post-cyclization alkylation, improving overall yield and regioselectivity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Skraup + Chlorination3-Methyl-4-bromoanilineCyclization, POCl₃6897.5
Friedländer + NBS2-Amino-5-bromo-3-methylbenzaldehydeCondensation, NBS7298.8
Post-Alkylation2-Chloro-5-bromoquinolineFriedel-Crafts methylation5595.1

Trade-offs :

  • The Skraup route offers simplicity but moderate yields due to side reactions.

  • Friedländer synthesis provides better regiocontrol but requires advanced intermediates.

Industrial-Scale Considerations

Patent CN114591250A highlights the importance of catalytic hydrogen peroxide in bromination, reducing waste and improving bromine atom economy. For this compound, analogous optimizations could involve:

  • Solvent recycling : Dipolar aprotic solvents (DMF, DMSO) are recovered via distillation.

  • Catalyst reuse : Immobilized Lewis acids (e.g., ZnCl₂ on silica) enable 5–7 reaction cycles without significant activity loss.

Q & A

Q. What are the primary synthetic routes for 5-bromo-2-chloro-3-methylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and substitution reactions on quinoline derivatives. For example:

  • Bromination : Introducing bromine at the 5-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
  • Chlorination : Chlorine can be introduced at the 2-position using POCl₃ or SOCl₂, often requiring anhydrous conditions to avoid hydrolysis .
  • Methylation : A methyl group at the 3-position may be introduced via Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura with methylboronic acids) .

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C for bromination to prevent over-halogenation).
  • Solvent polarity (e.g., DMF for coupling reactions, dichloromethane for chlorination).
  • Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and substituent positions. SHELXL (part of the SHELX suite) is widely used for refinement .
  • NMR :
    • ¹H NMR : Methyl group at δ ~2.5 ppm (singlet), aromatic protons between δ 7.0–8.5 ppm.
    • ¹³C NMR : Quinoline carbons at δ 120–150 ppm, Br/Cl substituents deshield adjacent carbons .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 256.53 (C₁₀H₇BrClN) .

Critical Note : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment.

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, CH₃) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • Bromine at C5 : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing effect of Cl at C2 stabilizes the transition state, enhancing reaction rates .
  • Methyl at C3 : Steric hindrance may reduce accessibility for bulky catalysts (e.g., Pd(OAc)₂ with P(o-tol)₃ ligands).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. For example, Mulliken charges show higher electrophilicity at C5 vs. C2 .

Q. Case Study :

  • Pd-catalyzed coupling : Substitution at C5 proceeds at 80°C in THF with 85% yield, while C2-Cl remains inert under these conditions .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated quinolines?

Methodological Answer : Discrepancies often arise from:

  • Polymorphism : Different crystal packing due to solvent (e.g., ethanol vs. hexane).
  • Disorder : Halogen atoms (Br/Cl) may occupy multiple positions.

Q. Steps for Resolution :

Data Collection : High-resolution X-ray data (Cu-Kα, λ=1.54178 Å) at low temperature (100 K).

Refinement : Use SHELXL-2019 with TWIN/BASF commands for twinned crystals .

Validation : Check R-factors (<5%) and residual density maps (<0.5 eÅ⁻³).

Example : A study resolved Br/Cl disorder by refining occupancy ratios, confirming 92% Br at C5 and 8% Cl .

Q. How can green chemistry principles optimize the sustainable synthesis of this compound?

Methodological Answer :

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse (>5 cycles without loss of activity) .
  • Atom Economy : Use NBS instead of Br₂ to minimize waste (NBS has 87% atom efficiency vs. 45% for Br₂) .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against targets (e.g., kinase enzymes). The methyl group enhances hydrophobic interactions in binding pockets .
  • QSAR Models : Train models using descriptors like logP, HOMO-LUMO gaps, and electrostatic potential maps.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Example : Derivatives with –NO₂ at C8 showed 10-fold higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM) vs. parent compound (IC₅₀ = 8.2 μM) .

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